![molecular formula C22H15N3S B14506413 2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline CAS No. 64495-32-5](/img/structure/B14506413.png)
2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline is a complex organic compound that features a benzothiazole ring fused to a quinoline ring, with an aniline group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring This is followed by the cyclization of the intermediate products to form the quinoline ring system
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques such as microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous for scaling up the production while maintaining the purity and structural integrity of the compound.
化学反応の分析
Types of Reactions
2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like Dess-Martin periodinane to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the aniline moiety.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane at ambient temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of catalysts like palladium or copper.
Major Products Formed
科学的研究の応用
2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic and luminescent properties.
作用機序
The mechanism of action of 2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors involved in disease pathways. The benzothiazole and quinoline rings allow for strong binding interactions with biological macromolecules, leading to the modulation of their activity . Molecular docking studies have shown that this compound can effectively bind to targets such as tyrosine-protein phosphatases, which are involved in cancer and other diseases .
類似化合物との比較
Similar Compounds
3-(1,3-Benzothiazol-2-yl)quinazolin-4(3H)-ones: These compounds share the benzothiazole moiety but differ in the quinoline ring structure.
2-Phenylquinazolin-4(3H)-ones: Similar in having a quinoline ring but lack the benzothiazole group.
4-[(1H-Benzimidazol-2-yl)phenyl]aniline: Contains a benzimidazole ring instead of benzothiazole.
Uniqueness
2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline is unique due to its combined benzothiazole and quinoline structures, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific biological and physical properties .
特性
CAS番号 |
64495-32-5 |
|---|---|
分子式 |
C22H15N3S |
分子量 |
353.4 g/mol |
IUPAC名 |
2-[4-(1,3-benzothiazol-2-yl)quinolin-2-yl]aniline |
InChI |
InChI=1S/C22H15N3S/c23-17-9-3-1-8-15(17)20-13-16(14-7-2-4-10-18(14)24-20)22-25-19-11-5-6-12-21(19)26-22/h1-13H,23H2 |
InChIキー |
LMYYOTZFCDNBSB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=C2)C4=NC5=CC=CC=C5S4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


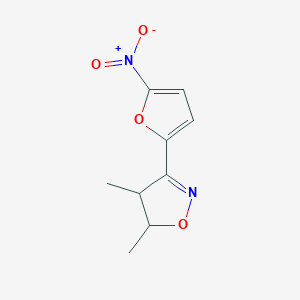
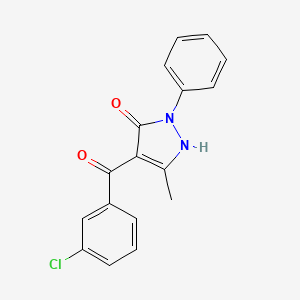
![Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate](/img/structure/B14506367.png)
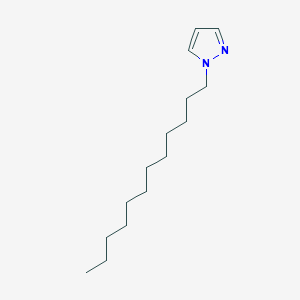
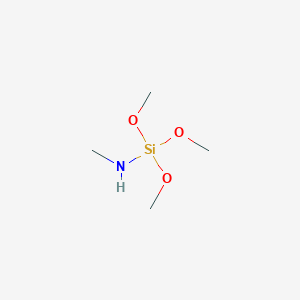

![4-(1,3-Dioxan-2-yl)-7,7'-dioxa-2,2'-spirobi[bicyclo[4.1.0]heptane]](/img/structure/B14506380.png)
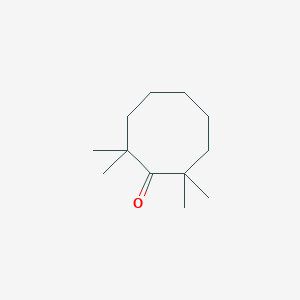
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]](/img/structure/B14506394.png)

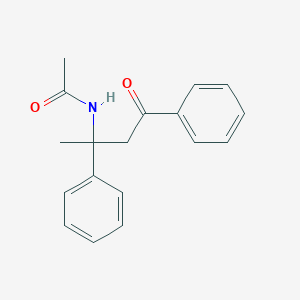

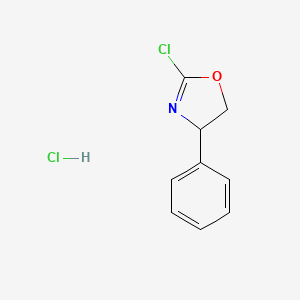
![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)
